Introduction: The Significance of the N-Methylated Tetrahydroquinoxaline Scaffold
Introduction: The Significance of the N-Methylated Tetrahydroquinoxaline Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Prepared for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds. Its presence in pharmaceuticals and agrochemicals stems from its unique three-dimensional structure and its ability to engage in various intermolecular interactions with biological targets.[1][2] The process of N-methylation, leading to derivatives such as 1-Methyl-1,2,3,4-tetrahydroquinoxaline, is a critical strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity, thereby fine-tuning its pharmacological profile.
This guide offers a comprehensive examination of the chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline, providing insights into its synthesis, structural characterization, reactivity, and relevance in the field of drug discovery. The information presented herein is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on this versatile chemical entity.
PART 1: Synthesis and Mechanistic Insights
The preparation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline is efficiently achieved through a two-step sequence, beginning with the construction of a quinoxalinone precursor followed by its reduction. This approach provides a reliable and scalable route to the target compound.
Step 1: Copper-Catalyzed Formation of the Quinoxalinone Precursor
The synthetic journey begins with the formation of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one. This reaction involves a copper-catalyzed coupling of 2-bromoaniline and sarcosine (N-methylglycine).[1]
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Causality of Component Selection:
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2-Bromoaniline: Serves as the foundational aromatic component, providing the benzene ring that will be fused to the newly formed heterocyclic ring. The bromine atom acts as a leaving group in the copper-catalyzed C-N bond formation.
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Sarcosine: Functions as the two-carbon and two-nitrogen source for the heterocyclic portion of the quinoxalinone. The pre-existing N-methyl group in sarcosine is strategically incorporated to become the N-methyl group at the 1-position of the final product.
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Copper(I) Chloride (CuCl): This catalyst is essential for facilitating the Ullmann-type C-N coupling, which is typically challenging to achieve without metal catalysis.
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Potassium Phosphate (K₃PO₄): Acts as the base required to deprotonate the amine and carboxylic acid groups, enabling their participation in the reaction cascade.
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Dimethylethylenediamine: Serves as a ligand for the copper catalyst, stabilizing it and enhancing its reactivity.
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Step 2: Reduction to 1-Methyl-1,2,3,4-tetrahydroquinoxaline
The pivotal step is the reduction of the lactam (amide) and imine functionalities within the 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one precursor.
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Choice of Reducing Agent:
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Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is selected for its ability to comprehensively reduce both amides and any potential imine intermediates to their corresponding amines.[1] Its high reactivity necessitates the use of anhydrous solvents like dry tetrahydrofuran (THF) to prevent violent quenching with water.
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The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline[1]
Part A: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Precursor)
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To a solution of 2-bromoaniline (6.0 mmol) and sarcosine (12.0 mmol) in dry DMSO (14 mL), add copper(I) chloride (0.6 mmol), K₃PO₄ (12 mmol), and dimethylethylenediamine (2.4 mmol).
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Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and perform an aqueous work-up.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the precursor as a gray solid.
Part B: Reduction to 1-Methyl-1,2,3,4-tetrahydroquinoxaline
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To a suspension of lithium aluminum hydride (23.0 mmol) in dry THF (50 mL) under an inert atmosphere, add a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (3.2 mmol) in dry THF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting suspension through celite and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by column chromatography (hexanes/EtOAc) to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid with an 82% yield.[1]
PART 2: Structural Elucidation and Spectroscopic Properties
The definitive identification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline relies on a combination of spectroscopic techniques that probe its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. The proton (¹H) and carbon (¹³C) NMR data provide a unique fingerprint of the compound's structure.[1]
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.67 | dt, J = 7.6, 1.5 Hz | 1H | Aromatic CH |
| 6.61–6.54 | m | 2H | Aromatic CH |
| 6.47 | dd, J = 7.6, 1.5 Hz | 1H | Aromatic CH |
| 3.50–3.45 | m | 2H | -CH₂- |
| 3.29–3.24 | m | 2H | -CH₂- |
| 2.86 | s | 3H | N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)[1]
| Chemical Shift (δ) ppm | Assignment |
| 136.2 | Aromatic C (Quaternary) |
| 134.2 | Aromatic C (Quaternary) |
| 118.7 | Aromatic CH |
| 118.2 | Aromatic CH |
| 113.6 | Aromatic CH |
| 111.7 | Aromatic CH |
| 49.9 | -CH₂- |
| 41.3 | -CH₂- |
| 39.1 | N-CH₃ |
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Expert Interpretation: The ¹H NMR spectrum clearly shows four distinct protons in the aromatic region, consistent with a disubstituted benzene ring. The upfield chemical shifts of these protons are characteristic of an electron-donating amine substituent on the ring. The singlet at 2.86 ppm integrating to three protons is definitive evidence of the N-methyl group. The two multiplets in the aliphatic region correspond to the two diastereotopic methylene groups of the puckered heterocyclic ring. The ¹³C NMR spectrum corroborates this structure with six aromatic carbons and three distinct aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.
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Molecular Formula: C₉H₁₂N₂
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Molecular Weight: 148.21 g/mol
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Expected Molecular Ion (M⁺): m/z = 148
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Fragmentation Pattern: While specific MS data for this exact compound is not detailed in the provided sources, compounds of this class typically fragment via loss of groups adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of a methyl radical (·CH₃) leading to a fragment at m/z = 133, or cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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C-H (Aromatic) Stretching: Expected around 3000-3100 cm⁻¹
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C-H (Aliphatic) Stretching: Expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹)
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C=C (Aromatic) Stretching: Expected in the 1450-1600 cm⁻¹ region
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C-N Stretching: Expected around 1250-1350 cm⁻¹
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Absence of N-H Stretch: A key diagnostic feature is the absence of a distinct N-H stretching band (typically around 3300-3500 cm⁻¹), which would be present in the parent 1,2,3,4-tetrahydroquinoxaline. This confirms the substitution on both nitrogen atoms (one as part of the aromatic system linkage and the other via methylation).
PART 3: Chemical Reactivity and Potential Applications
Core Chemical Properties
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Basicity: The presence of two nitrogen atoms, particularly the tertiary N-methyl amine, confers basic properties on the molecule. It will readily react with acids to form salts, a property often exploited to improve aqueous solubility in drug development contexts.
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Oxidative Stability: The tetrahydro- nature of the heterocyclic ring makes it susceptible to oxidation. Under appropriate conditions (e.g., with oxidizing agents like manganese dioxide or DDQ), it can be aromatized to the corresponding quinoxaline derivative. This is a critical consideration for formulation and storage stability.
Relevance in Drug Development
The 1,2,3,4-tetrahydroquinoxaline scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a wide array of biological activities.
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Anticancer Potential: Recently, derivatives of tetrahydroquinoxaline have been designed and synthesized as potent colchicine binding site inhibitors, which target tubulin polymerization.[3] This mechanism is a validated strategy for developing anticancer agents that can overcome multidrug resistance.[3]
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Scaffold for Bioisosterism: The tetrahydroquinoxaline moiety can serve as a bioisostere for other important heterocyclic systems, such as tetrahydroquinolines and tetrahydroisoquinolines, which are found in numerous natural products and synthetic pharmaceuticals.[4][5][6]
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Modulation of Pharmacokinetics: The introduction of the N-methyl group is a deliberate design choice. It can block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life. Furthermore, it alters the hydrogen bonding capacity and polarity, which can enhance cell membrane permeability and oral bioavailability.
Conclusion
1-Methyl-1,2,3,4-tetrahydroquinoxaline is a synthetically accessible and structurally well-defined molecule. Its chemical properties, characterized by the basicity of its nitrogen atoms and the potential for oxidation, are foundational to its utility. As a derivative of a privileged heterocyclic scaffold, it represents a valuable building block for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The detailed synthetic and spectroscopic data provided in this guide serve as a critical resource for researchers aiming to explore the full potential of this and related compounds in drug discovery and development programs.
References
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Nakashima, Y., Inuki, S., Suenaga, A., Ohta, Y., Ishitobi, Y., & Oishi, S. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3561–3571. Available from: [Link]1]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15937–15961. Available from: [Link]4]
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Al-Ostath, R. A., El-Faham, A., & Ali, M. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry. Available from: [Link]2]
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Wang, X., Xu, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2201–2213. Available from: [Link]3]
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Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4266–4295. Available from: [Link]5][6]
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